N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide
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Overview
Description
N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. The process often includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of fluorine atoms: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the propoxy group: This step involves the reaction of the pyrazole intermediate with a propyl halide in the presence of a base like potassium carbonate.
Formation of the carboxamide group: This can be achieved through the reaction of the intermediate with an appropriate amine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-Fluorophenyl)benzamide: Shares the fluorophenyl group but lacks the pyrazole ring and propoxy group.
4-Bromo-2-fluorophenylacetic acid: Contains a fluorophenyl group but differs in the presence of a bromine atom and acetic acid moiety.
Uniqueness
N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is unique due to its combination of fluorine atoms, pyrazole ring, and propoxy group
Properties
IUPAC Name |
N-(2-fluorophenyl)-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O2/c1-2-11-26-17-12-24(14-9-7-13(20)8-10-14)23-18(17)19(25)22-16-6-4-3-5-15(16)21/h3-10,12H,2,11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAGBFKWIRBHJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)NC2=CC=CC=C2F)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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